Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol
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Overview
Description
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the structural features of benzoic acid and anthracene derivatives
Preparation Methods
The synthesis of Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The preparation of the anthracene derivatives can be achieved through similar cross-coupling reactions .
Chemical Reactions Analysis
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with various molecular targets. For example, as an antimicrobial agent, it can disrupt microbial cell walls and inhibit enzyme activity . The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in photocatalysis .
Comparison with Similar Compounds
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of benzoic acid and anthracene moieties in this compound provides distinct photophysical and chemical properties that are advantageous for various research and industrial applications.
Properties
CAS No. |
823788-25-6 |
---|---|
Molecular Formula |
C48H42O5 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C41H36O3.C7H6O2/c1-3-30-32-13-5-9-17-36(32)40(37-18-10-6-14-33(30)37)25-43-28-21-27(24-42)22-29(23-28)44-26-41-38-19-11-7-15-34(38)31(4-2)35-16-8-12-20-39(35)41;8-7(9)6-4-2-1-3-5-6/h5-23,42H,3-4,24-26H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
CHTGAXIKUCDYIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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